1-Bromo-4-[(4-methylphenoxy)methyl]benzene 1-Bromo-4-[(4-methylphenoxy)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 6279-08-9
VCID: VC13397959
InChI: InChI=1S/C14H13BrO/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

1-Bromo-4-[(4-methylphenoxy)methyl]benzene

CAS No.: 6279-08-9

Cat. No.: VC13397959

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-[(4-methylphenoxy)methyl]benzene - 6279-08-9

Specification

CAS No. 6279-08-9
Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 1-bromo-4-[(4-methylphenoxy)methyl]benzene
Standard InChI InChI=1S/C14H13BrO/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3
Standard InChI Key MFNOBENHKJPNQF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Canonical SMILES CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-bromo-2-[(4-methylphenoxy)methyl]benzene, reflecting its substituent positions on the benzene ring . Alternative names include 2-[(4-methylphenoxy)methyl]bromobenzene and o-bromo-(4-methylphenoxymethyl)benzene. The CAS registry number 6279-34-1 uniquely identifies it across chemical databases . Its SMILES notation (CC1=CC=C(C=C1)OCC2=CC=CC=C2Br) and InChIKey (KTWZEVVMPNLUHE-UHFFFAOYSA-N) provide precise structural representations.

Table 1: Key Structural Identifiers

PropertyValueSource Citation
Molecular FormulaC₁₄H₁₃BrO
Molecular Weight277.16 g/mol
SMILESCC1=CC=C(C=C1)OCC2=CC=CC=C2Br
InChIKeyKTWZEVVMPNLUHE-UHFFFAOYSA-N

Physicochemical Properties

Physical Properties

1-Bromo-2-[(4-methylphenoxy)methyl]benzene is a colorless to pale-yellow liquid at room temperature, with a density of 1.341 g/cm³ . Its boiling point of 358.3°C and flash point of 145.8°C indicate high thermal stability, suitable for reactions requiring elevated temperatures . The compound is insoluble in water but miscible with common organic solvents like dichloromethane and toluene.

Chemical Stability and Reactivity

The bromine atom at position 1 renders the compound electrophilic, facilitating nucleophilic aromatic substitution (SNAr) reactions. The methylphenoxy group’s electron-donating effects moderately activate the ring toward electrophilic attack, though steric hindrance from the methylene bridge may limit reactivity at position 2. Stability under acidic and neutral conditions is high, but prolonged exposure to strong bases or light may induce decomposition .

Synthesis and Manufacturing

Laboratory Synthesis Routes

A common laboratory method involves the Suzuki–Miyaura cross-coupling of 2-bromobenzyl bromide with 4-methylphenol derivatives. This palladium-catalyzed reaction proceeds under mild conditions (60–80°C) in a tetrahydrofuran/water mixture, yielding the target compound with >90% purity after column chromatography. Alternative routes include Ullmann coupling and Friedel-Crafts alkylation, though these methods suffer from lower regioselectivity.

Industrial Production Techniques

Scaled-up synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. MolCore BioPharmatech reports industrial batches with ≥97% purity using optimized catalytic systems and in-line purification modules . Cost-efficiency is achieved through solvent recycling and palladium recovery systems .

Table 2: Synthesis Parameters

ParameterLaboratory MethodIndustrial Method
CatalystPd(PPh₃)₄Pd/C (heterogeneous)
Temperature70°C120°C (flow reactor)
Yield85–90%92–95%
Purity>90% (after chromatography)≥97% (continuous refining)

Applications in Research and Industry

Role in Organic Synthesis

This compound serves as a precursor to biaryl ethers and heterocyclic scaffolds via Buchwald-Hartwig amination or Heck coupling. Its bromine atom is strategically positioned for sequential functionalization, enabling the construction of dendritic polymers and liquid crystals. Recent studies highlight its use in synthesizing anticancer agents through rhodium-catalyzed C–H activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator